molecular formula C9H18N2O2 B2506206 (3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol CAS No. 2165941-16-0

(3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol

Cat. No. B2506206
CAS RN: 2165941-16-0
M. Wt: 186.255
InChI Key: ZFMAVIIJBKNFSK-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biotechnology. This compound is a chiral molecule, which means that it has two enantiomers that have different physical and chemical properties.

Scientific Research Applications

Molecular Recognition of Pseudodistamine Isomeric Precursors

This study focuses on the recognition of pseudodistamine precursors like trans-3(4)-aminopiperidin-4(3)-ols, including compounds similar to (3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol. Pseudodistamines and their precursors are notable for their enzymatic inhibition properties. The research proposes a mass spectrometry method for recognizing these isomers, providing a simpler alternative to NMR spectroscopy for differentiating regioisomers (Mazur, Grishina & Lebedev, 2017).

Synthesis and Absolute Configuration of Trans-1-Benzyl-4-Aminopiperidin-3-ols

This paper presents the synthesis of enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols, related to the compound . These are useful precursors for natural and synthetic aminohydroxylated piperidine alkaloid analogs. The study demonstrates the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with amines and establishes the stereochemistry of the resultant amino alcohols (Grishina et al., 2011).

Synthesis of Chiral Bicyclic 3-Hydroxypiperidines

This research illustrates the synthesis of new, chiral bicyclic 3-hydroxypiperidines from β-amino alcohols, a process that involves high diastereoselective ring expansion. The study highlights the influence of stereogenic centers on diastereoselectivity in the ring expansion process. These findings are relevant to the synthesis of compounds like (3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol (Wilken et al., 1997).

Synthesis of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methoxyphenyl)-4-hydroxypiperidin-1-yl]-propan-2-ol (LY333068)

This paper outlines the synthesis of a compound structurally related to (3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol. The process involves a series of steps including deamination, esterification, and protection, ultimately leading to a product with high radiochemical purity. This study demonstrates the complex synthetic routes involved in creating such compounds (Czeskis, 1998).

properties

IUPAC Name

(3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c10-7-1-3-11(4-2-7)8-5-13-6-9(8)12/h7-9,12H,1-6,10H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMAVIIJBKNFSK-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2COCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N)[C@@H]2COC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.